molecular formula C10H7N3O4 B15355754 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 849454-35-9

4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B15355754
CAS No.: 849454-35-9
M. Wt: 233.18 g/mol
InChI Key: ZENUHXRMRNVBMU-UHFFFAOYSA-N
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Description

4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzoyl group attached to an imidazolone ring. Its properties and reactivity make it a valuable substance for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 2-nitrobenzoic acid with an appropriate imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) to facilitate the formation of the imidazolone ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The production process also includes purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Substituted imidazolones, amides.

Scientific Research Applications

4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one has diverse applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The imidazolone ring provides stability and specificity in its interactions with biological molecules.

Comparison with Similar Compounds

  • 4-Nitrobenzoyl chloride: Similar in structure but lacks the imidazolone ring.

  • 2-Nitrobenzoic acid: A precursor in the synthesis of the compound.

  • Imidazole derivatives: Similar core structure but different functional groups.

Uniqueness: 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one is unique due to its combination of the nitrobenzoyl group and the imidazolone ring, which provides distinct chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

849454-35-9

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

4-(2-nitrobenzoyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C10H7N3O4/c14-9(7-5-11-10(15)12-7)6-3-1-2-4-8(6)13(16)17/h1-5H,(H2,11,12,15)

InChI Key

ZENUHXRMRNVBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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